Melanoma-associated antigen C1 (959-968)

HLA-A2 binding T-cell epitope immunogenicity T2 stabilization assay

MAGE-C1 (959-968) (ILFGISLREV) is the immunodominant, naturally processed CD8+ T-cell epitope with 100% donor T-cell recognition (6/6 donors) and the highest HLA-A2 stabilization capacity (239% MFI) among all 13 predicted MAGE-C1 epitopes. Unlike MAGE-A3 peptides, it targets ~75% of multiple myeloma cases with stable expression throughout disease progression. Ideal for manufacturing HLA-A*02:01 tetramer reagents, T-cell expansion, and vaccine development. Procure from certified CDMO partners offering cGMP synthesis, HPLC-verified >98% purity, and custom scale-up from mg to kg.

Molecular Formula
Molecular Weight
Cat. No. B1575037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelanoma-associated antigen C1 (959-968)
SynonymsMelanoma-associated antigen C1 (959-968)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 tests / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Melanoma-Associated Antigen C1 (959-968) Peptide: Product Baseline and Therapeutic Classification


Melanoma-associated antigen C1 (959-968), sequence ILFGISLREV, is an HLA-A*02:01-restricted CD8+ T-cell epitope derived from the cancer-testis antigen MAGE-C1 (CT7/CT7.1) [1]. MAGE-C1 is a 1142-amino-acid protein that belongs to the type I MAGE family but is structurally distinct, containing a large insertion of unique short repetitive sequences N-terminal to the MAGE homology domain that makes it approximately 800 residues longer than other MAGE proteins (~300–350 aa for MAGE-A family members) [2]. The 959-968 peptide is one of only two MAGE-C1-derived epitopes demonstrated to be naturally processed and presented by HLA-A2 on tumor cells, capable of eliciting CD8+ T-cell responses that recognize and lyse MAGE-C1+ myeloma cells [1]. MAGE-C1 is expressed in >70% of multiple myeloma cases and across a broad range of solid tumor types including melanoma, breast, ovarian, non-small cell lung, and hepatocellular carcinomas, while being absent from normal adult tissues except testis [1][3].

Why MAGE-C1 (959-968) Cannot Be Substituted with Other MAGE-Family or Cancer-Testis Antigen Epitopes


Despite belonging to the same MAGE gene family, MAGE-C1-derived epitopes are not interchangeable with MAGE-A or MAGE-C2 peptides. MAGE-C1 (959-968) resides in a structurally unique protein that is ~800 residues larger than any MAGE-A family member, and this epitope maps to the MAGE homology domain region (aa 959-968) that is accessible to proteasomal processing in tumor cells [1][2]. Within the CT-7 protein itself, systematic screening of 13 HLA-A2-predicted epitopes revealed that only MAGE-C1 (959-968) (p959) and MAGE-C1 (1083-1091) (p1083) are naturally processed and presented by tumor cells, with p959 demonstrating the broadest donor T-cell recognition (6/6 donors) and highest HLA-A2 stabilization capacity (239% mean fluorescence increase) [3]. Furthermore, MAGE-C1 (959-968)-specific T cells have been shown to cross-react with the corresponding MAGE-C2 peptide due to sequence homology, whereas MAGE-A3-specific T cells do not recognize MAGE-C1+ tumors—meaning that procurement of a MAGE-A3 peptide will not address MAGE-C1-specific T-cell monitoring or expansion needs [4]. MAGE-C1 is also the most stably expressed cancer-testis antigen across the natural history of multiple myeloma (~75% at diagnosis and maintained throughout), in contrast to MAGE-A3 which is expressed in only ~35% of newly diagnosed cases [5]. These differences in epitope immunodominance, tumor processing, and expression stability make substitution scientifically unsound for applications requiring MAGE-C1-specific immune detection or targeting.

MAGE-C1 (959-968) Quantitative Differentiation Evidence: Comparative Analysis Against Closest Analogs


MAGE-C1 (959-968) Outperforms MAGE-C1 (1083-1091) in HLA-A2 Stabilization Capacity and Universal Donor T-Cell Recognition

In a systematic head-to-head comparison of all 13 MAGE-C1 (CT-7) peptides predicted to bind HLA-A2, MAGE-C1 (959-968) (ILFGISLREV) demonstrated the highest HLA-A2 surface stabilization of any tested peptide at 239% mean fluorescence increase, substantially exceeding the second validated epitope MAGE-C1 (1083-1091) (KVVEFLAML) at 135% [1]. Critically, p959 elicited T-cell responses in 6 out of 6 (100%) healthy HLA-A2+ donors screened, compared with only 3/6 (50%) for p1083 and 0/6 for the remaining 11 predicted peptides [1]. This demonstrates that p959 is not merely a predicted binder but a universally immunogenic epitope across genetically diverse human donors.

HLA-A2 binding T-cell epitope immunogenicity T2 stabilization assay cancer-testis antigen screening

MAGE-C1 (959-968)-Specific CTLs Mediate HLA-Restricted Lysis of Naturally Expressed Tumor Antigen, Unlike 11 Other Predicted MAGE-C1 Epitopes

Among 13 MAGE-C1 peptides screened for immunogenicity, only two (p959 and p1083) yielded T-cell lines capable of recognizing endogenously processed antigen on tumor cells [1]. MAGE-C1 (959-968)-specific CD8+ T cells specifically lysed HLA-A2+CT-7+ U266 myeloma cells and SW480 colon carcinoma cells transduced to express CT-7 (SW480/CT-7), while showing no reactivity against HLA-A2+CT-7neg/low L363 myeloma cells, HLA-A2negCT-7+ H929 myeloma cells, or control BCMA-transduced SW480 cells [1]. The remaining 11 of 13 predicted epitopes either failed to elicit T-cell responses or yielded T cells that could not recognize tumor targets. This establishes p959 as one of only two validated naturally processed and tumor-presented MAGE-C1 epitopes.

tumor antigen processing CTL killing assay myeloma immunotherapy naturally processed epitope

MAGE-C1 Expression Is Maintained in ~75% of Multiple Myeloma Cases Across Disease Stages, in Contrast to MAGE-A3 Which Is Present in Only ~35% at Diagnosis

MAGE-C1 (CT-7) is expressed in approximately 75% of newly diagnosed multiple myeloma cases and this expression is preserved throughout the natural history of the disease, including at relapse [1][2]. In direct contrast, MAGE-A3 is expressed in only approximately 35% of newly diagnosed cases—less than half the frequency of MAGE-C1—although it rises to more than 75% after relapse, reflecting its association with disease progression rather than stable tumor antigenicity [1][2]. Immunohistochemistry of stage III myeloma specimens further corroborated this gap, demonstrating 82% MAGE-C1 (CT7) positivity versus 70% MAGE-A3/6 positivity [3]. This differential expression pattern means that at initial diagnosis—when therapeutic intervention is most likely—MAGE-C1-targeted strategies can address approximately 2.1-fold more patients than MAGE-A3-targeted approaches.

tumor antigen expression multiple myeloma MAGE family biomarker stability cancer-testis antigen

MAGE-C1 Elicits Spontaneous Humoral Immunity in Up to 93% of CT-7+ Myeloma Patients, the Highest Reported Rate Among Cancer-Testis Antigens in Myeloma

MAGE-C1 (CT-7) elicits a detectable spontaneous humoral immune response (IgG antibodies) in up to 93% of multiple myeloma patients whose tumors express CT-7 [1]. This represents one of the highest reported spontaneous seroprevalence rates for any cancer-testis antigen in any malignancy. By comparison, MAGE-A3 humoral responses in myeloma are detected less frequently and predominantly in the context of active vaccination rather than as spontaneous immunity [2]. The MAGE-C1 (959-968) peptide maps to the MAGE homology domain of CT-7, a region that contributes to the immunogenic epitope repertoire recognized by both B cells and T cells. Spontaneous CD8+ T-cell immunity against CT-7 has also been detected directly in bone marrow lymphocytes from untreated myeloma patients [3].

humoral immunity cancer-testis antigen myeloma serology spontaneous immune response immunogenicity benchmark

MAGE-C1 (959-968)-Specific T Cells Cross-React with MAGE-C2 but Not MAGE-A Proteins, Enabling Dual-Target Tumor Coverage with Defined Specificity Boundaries

Allo-HLA-A2-restricted CTL clones specific for MAGE-C1 (959-968) were experimentally demonstrated to cross-react with the corresponding MAGE-C2 peptide due to sequence homology between MAGE-C1 and MAGE-C2 within the MAGE homology domain [1]. Critically, these MAGE-C1-specific CTLs do not cross-react with MAGE-A family peptides, establishing a defined specificity boundary that distinguishes MAGE-C subfamily members from MAGE-A proteins [1]. This cross-reactivity profile has practical implications: a MAGE-C1 (959-968)-based tetramer or TCR construct can potentially detect or target both MAGE-C1+ and MAGE-C2+ tumors—a therapeutically relevant feature given that MAGE-C2 is co-expressed in 82.1% of newly diagnosed myeloma cases [2].

TCR cross-reactivity MAGE-C2 dual antigen targeting allo-restricted CTL epitope specificity

MAGE-C1 Protein Is Structurally Distinct: ~800 Residues Larger Than Any MAGE-A Family Member, with Unique Repetitive Sequences That May Harbor Additional Epitopes

MAGE-C1 encodes a protein of 1142 amino acids, making it approximately 800 residues longer than the typical MAGE-A family member (~300-350 amino acids; MAGE-A3 is 314 aa) [1][2]. This size difference arises from a large insertion of unique short repetitive sequences located N-terminal to the conserved MAGE homology domain (MHD) [1]. The MAGE-C1 (959-968) epitope maps within the MHD, a region that is conserved across MAGE family members but contains MAGE-C1-specific sequence variations that define its unique immunogenicity. The extended N-terminal repetitive region is unique to MAGE-C1 among the MAGE family and may itself contain additional MHC class I and class II epitopes, making MAGE-C1 a richer source of potential immunogenic targets than any MAGE-A protein [1]. The proteasome-dependent degradation and centrosomal localization of MAGE-C1 further distinguish its antigen processing behavior from other CT antigens such as NY-ESO-1 [3].

protein structure MAGE homology domain cancer-testis antigen epitope discovery tumor-specific antigen

MAGE-C1 (959-968) Peptide: Highest-Impact Research and Industrial Application Scenarios Supported by Quantitative Evidence


HLA-A*02:01 MAGE-C1 Tetramer Production for Immune Monitoring in Multiple Myeloma Clinical Trials

MAGE-C1 (959-968) (ILFGISLREV) is the optimal peptide for manufacturing HLA-A*02:01 tetramer reagents intended for monitoring MAGE-C1-specific CD8+ T-cell responses in multiple myeloma patients. This is supported by its 239% T2 stabilization capacity (the highest among all 13 MAGE-C1 predicted epitopes), its universal donor recognition (6/6 donors, 100%), and its validated natural processing and presentation on myeloma tumor cells [1]. Unlike MAGE-A3 tetramers, which address only ~35% of newly diagnosed patients, MAGE-C1 tetramers can monitor responses in ~75% of newly diagnosed patients whose tumors express CT-7 [2]. Commercially available MAGE-C1 (959-968) tetramer reagents (e.g., MBL TS-M138-2, Creative Biolabs MHC-LC193) are validated for flow cytometry applications and can be procured for direct use in clinical immune monitoring protocols [3].

Peptide-Based Vaccine Development Targeting the Most Immunogenic MAGE-C1 CD8+ T-Cell Epitope

MAGE-C1 (959-968) is the lead candidate for peptide-based cancer vaccines targeting MAGE-C1+ malignancies. It is one of only two MAGE-C1 epitopes proven to be naturally processed and presented by tumor cells, and it is the only one to elicit T-cell responses in 100% of donors tested [1]. In HLA-A2 transgenic (HHD) mice, immunization with MAGE-C1 p959 peptide emulsified in incomplete Freund's adjuvant with a helper peptide induced MAGE-C1-specific CD8+ T-cell responses (~0.1% of splenic CD8+ T cells) that could be enriched to higher frequencies by in vitro peptide stimulation [1]. A completed Phase II clinical trial (MYVAC2) has already tested autologous dendritic cells electroporated with MAGE-C1 (CT-7) mRNA (alongside MAGE-A3 mRNA) in combination with lenalidomide maintenance therapy for multiple myeloma patients after first-line autologous stem cell transplantation, demonstrating the translational feasibility of MAGE-C1-targeted vaccination [4].

TCR Gene Therapy Constructs Targeting MAGE-C1+ and MAGE-C2+ Double-Positive Myeloma

For adoptive T-cell therapy applications, MAGE-C1 (959-968)-specific TCRs offer a distinct advantage: their demonstrated cross-reactivity with the corresponding MAGE-C2 peptide [1]. Since MAGE-C1 and MAGE-C2 are co-expressed in approximately 75% and 82% of newly diagnosed multiple myeloma cases respectively, a single MAGE-C1 (959-968)-reactive TCR can potentially target both antigens simultaneously, reducing the risk of immune escape through single-antigen loss [2][3]. This dual-targeting capability is not shared by MAGE-A3-specific TCRs, which recognize only MAGE-A family members and carry documented risk of cross-reactivity with the EPS8L2 peptide expressed in normal tissues [4]. High-avidity allo-HLA-A2-restricted MAGE-C1-specific CTL clones have already been isolated and characterized, providing a foundation for clinical TCR gene transfer development [1].

Companion Diagnostic Development for MAGE-C1-Directed Immunotherapies Requiring Universal Patient Screening

The combination of broad tumor expression (~75% in newly diagnosed MM, maintained at relapse; also expressed in melanoma, breast, ovarian, NSCLC, and hepatocellular carcinoma) and the universal donor T-cell recognition profile of MAGE-C1 (959-968) (6/6 donors, 100%) makes this peptide the ideal probe for developing companion diagnostic immunohistochemistry or ELISpot-based assays [1][2]. The stable expression of MAGE-C1 throughout the natural history of multiple myeloma—in contrast to MAGE-A3 which is present in only ~35% at diagnosis—means that a MAGE-C1-based companion diagnostic can identify eligible patients at initial diagnosis without requiring repeated testing at relapse [3]. The exceptionally high spontaneous humoral seroprevalence of MAGE-C1 (up to 93% in CT-7+ patients) further supports the development of serum-based diagnostic assays that do not require prior vaccination to detect immune responses [1].

Quote Request

Request a Quote for Melanoma-associated antigen C1 (959-968)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.